N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent oxidation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A bromide salt used as an antiseptic and disinfectant.
Uniqueness
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyridine ring and a carboxamide group, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a broader range of applications in scientific research and potential therapeutic uses.
Biological Activity
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₇H₁₈ClN₃O₂
- Molecular Weight : 323.79 g/mol
Its structure features a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Effective bactericidal activity as indicated by Minimum Bactericidal Concentration (MBC) assays.
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.
2. Anticancer Activity
Dihydropyridine derivatives have been explored for their anticancer potential. The mechanisms often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with cell proliferation.
In vitro studies have indicated that certain derivatives can inhibit tumor growth by targeting specific receptors and enzymes involved in cancer progression.
3. Neuroprotective Effects
Research into neuroprotective properties has shown that compounds with a similar structure can:
- Modulate neurotransmitter levels.
- Protect neuronal cells from oxidative stress and apoptosis.
This suggests that this compound could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial activity of related dihydropyridine derivatives; found significant inhibition of Staphylococcus aureus biofilm formation. |
Study 2 | Evaluated anticancer effects; demonstrated apoptosis induction in breast cancer cell lines through caspase activation. |
Study 3 | Assessed neuroprotective effects; reported reduced oxidative stress markers in neuronal cultures treated with dihydropyridine derivatives. |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), leading to disrupted bacterial replication and growth.
- Receptor Modulation : They may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, these compounds can mitigate oxidative damage in cells, particularly in neuronal tissues.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-6-3-4-7-16(14)13-24-11-5-8-18(21(24)26)20(25)23-17-10-9-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYBECZCNUDUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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